4-(Aminomethyl)-1-methylpyrrolidin-2-one hydrochloride
CAS No.: 1426291-29-3
Cat. No.: VC3103614
Molecular Formula: C6H13ClN2O
Molecular Weight: 164.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1426291-29-3 |
|---|---|
| Molecular Formula | C6H13ClN2O |
| Molecular Weight | 164.63 g/mol |
| IUPAC Name | 4-(aminomethyl)-1-methylpyrrolidin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C6H12N2O.ClH/c1-8-4-5(3-7)2-6(8)9;/h5H,2-4,7H2,1H3;1H |
| Standard InChI Key | MKKPBCCQDOJYLS-UHFFFAOYSA-N |
| SMILES | CN1CC(CC1=O)CN.Cl |
| Canonical SMILES | CN1CC(CC1=O)CN.Cl |
Introduction
Chemical Structure and Properties
4-(Aminomethyl)-1-methylpyrrolidin-2-one hydrochloride (CAS No.: 1426291-29-3) is characterized by a five-membered pyrrolidinone ring with an aminomethyl group attached to the fourth carbon atom and a methyl group attached to the nitrogen atom, in its hydrochloride salt form. This specific arrangement of functional groups contributes to its unique chemical and biological properties.
The compound has the following key properties:
| Property | Value |
|---|---|
| Chemical Name | 4-(Aminomethyl)-1-methylpyrrolidin-2-one hydrochloride |
| CAS Number | 1426291-29-3 |
| Molecular Formula | C₆H₁₃ClN₂O |
| Molecular Weight | 164.63 g/mol |
| Physical Appearance | White to off-white crystalline solid |
| IUPAC Name | 4-(aminomethyl)-1-methylpyrrolidin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C6H12N2O.ClH/c1-8-4-5(3-7)2-6(8)9;/h5H,2-4,7H2,1H3;1H |
| Standard InChIKey | MKKPBCCQDOJYLS-UHFFFAOYSA-N |
| SMILES | CN1CC(CC1=O)CN.Cl |
The hydrochloride salt form enhances water solubility compared to the free base form, making it suitable for various biological studies and pharmaceutical applications. The compound contains several functional groups that contribute to its chemical reactivity, including the aminomethyl group, which can participate in nucleophilic substitution and condensation reactions, and the carbonyl group, which can undergo typical carbonyl reactions such as nucleophilic addition.
Synthesis Methods
The synthesis of 4-(Aminomethyl)-1-methylpyrrolidin-2-one hydrochloride can be approached through several routes, with variations in efficiency and complexity. Two primary methods have been identified based on the synthesis of related compounds:
Multi-step Approach (Method 1)
This method involves six synthetic steps:
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Reaction of itaconic acid with methylamine to form 1-methyl-5-oxopyrrolidine-3-carboxylic acid
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Esterification of the carboxylic acid to form the corresponding methyl ester
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Reduction of the ester group to form 4-hydroxymethyl-1-methylpyrrolidine-2-one
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Conversion of the hydroxyl group to a leaving group (e.g., mesylate or tosylate)
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Substitution with azide followed by reduction to form 4-(aminomethyl)-1-methylpyrrolidine-2-one
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Treatment with hydrogen chloride to form the hydrochloride salt
Alternative Approach (Method 2)
This more efficient method reduces the number of steps to four:
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Reaction of itaconic acid with methylamine in toluene using a Dean-Stark apparatus
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Reduction of the carboxylic acid to form 1-methyl-5-oxopyrrolidine-3-carbaldehyde
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Reductive amination to introduce the aminomethyl group
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Treatment with hydrogen chloride to form the hydrochloride salt
The comparison of these methods reveals significant differences in efficiency:
Research has shown that Method 2 can be optimized by increasing the heating time of reaction mixtures for up to 10 hours in the first stages of synthesis, which can improve yields up to 93% .
Alternative Synthesis Routes
An additional synthetic approach for similar N-aminomethylpyrrolidin-2-ones involves the reaction of pyrrolidin-2-ones with formaldehyde and chlorotrimethylsilane to produce 1-chloromethylpyrrolidin-2-ones, which subsequently react with primary and secondary amines to yield 1-aminomethylpyrrolidin-2-ones in good yield . This method could potentially be adapted for the synthesis of 4-(Aminomethyl)-1-methylpyrrolidin-2-one derivatives.
Biological Activities
While specific biological activity data for 4-(Aminomethyl)-1-methylpyrrolidin-2-one hydrochloride is limited, compounds with similar pyrrolidine structures have shown diverse pharmacological properties that suggest potential applications for this compound.
| Biological Activity | Mechanism | Evidence Base |
|---|---|---|
| Anticancer | Interaction with specific enzymes or receptors involved in cell proliferation | Pyrrolidine derivatives have been studied for their anticancer and antibacterial properties |
| Antibacterial | Disruption of bacterial cell processes or structures | Similar compounds have demonstrated effectiveness against bacterial strains |
| Analgesic | Modulation of pain pathways, possibly through interaction with opioid or other receptors | Some pyrrolidine compounds are categorized as analgesics, suggesting potential pain-relieving properties |
The specific structural features of 4-(Aminomethyl)-1-methylpyrrolidin-2-one hydrochloride, particularly the aminomethyl group, likely contribute to these potential activities through:
Structure-Activity Relationships
Analysis of related compounds provides insights into how structural modifications might affect biological activity:
Applications in Research and Development
The unique structural features and potential biological activities of 4-(Aminomethyl)-1-methylpyrrolidin-2-one hydrochloride make it valuable in various research and development contexts.
Building Block in Drug Discovery
The compound serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly those targeting:
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Neurological disorders: Potential modulation of neurotransmitter systems
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Cancer: Possible inhibition of specific enzymes involved in cell proliferation
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Infectious diseases: Potential antibacterial properties
SAR Studies and Lead Optimization
Derivatives of 4-(Aminomethyl)-1-methylpyrrolidin-2-one hydrochloride can be synthesized to:
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Explore structure-activity relationships
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Optimize pharmacokinetic properties
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Enhance target selectivity
Organic Synthesis Applications
The compound's functional groups make it useful in organic synthesis:
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The aminomethyl group serves as a versatile handle for further functionalization
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The carbonyl group can participate in various transformations
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The tertiary amine nitrogen can coordinate with metals in catalytic processes
Research Directions and Opportunities
Current research on 4-(Aminomethyl)-1-methylpyrrolidin-2-one hydrochloride and related compounds focuses on:
| Research Area | Current Focus | Future Opportunities |
|---|---|---|
| Medicinal Chemistry | Biological activity screening, mechanism elucidation | Development of selective therapeutic agents for cancer, bacterial infections, and pain management |
| Synthetic Methodology | Optimization of existing methods | Green chemistry approaches, asymmetric synthesis for accessing enantiopure compounds |
| Molecular Docking Studies | Virtual screening for potential target interactions | Structure-based drug design using computational methods |
| Materials Science | Preliminary exploration | Development of functional materials with unique properties |
Molecular docking studies, similar to those conducted on related compounds, could provide valuable insights into its interaction with biological targets.
Structural Features and Chemical Reactivity
The chemical reactivity of 4-(Aminomethyl)-1-methylpyrrolidin-2-one hydrochloride is determined by its key functional groups:
Predicted Chemical Reactions
Based on its structure, 4-(Aminomethyl)-1-methylpyrrolidin-2-one hydrochloride can undergo several types of chemical reactions:
| Reaction Type | Reagents | Expected Products |
|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Oxidized amino derivatives (nitroso, nitro compounds) |
| Reduction | LiAlH₄, NaBH₄ | Reduced carbonyl (hydroxyl derivatives) |
| Acylation | Acyl chlorides, anhydrides | N-acylated derivatives |
| Alkylation | Alkyl halides | N-alkylated derivatives |
| Condensation | Aldehydes, ketones | Imines, enamines |
These reactions provide pathways for the modification of 4-(Aminomethyl)-1-methylpyrrolidin-2-one hydrochloride to create derivatives with potentially enhanced or altered biological activities.
Comparative Analysis with Related Compounds
A comparison of 4-(Aminomethyl)-1-methylpyrrolidin-2-one hydrochloride with structurally related compounds provides insights into the effects of specific structural modifications:
| Compound | Key Structural Difference | Impact on Properties | Potential Application Differences |
|---|---|---|---|
| 4-(Aminomethyl)-1-methylpyrrolidin-2-one hydrochloride | Reference compound | Moderate water solubility, balanced lipophilicity | Broad applications in drug discovery |
| 4-(Aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride | 4-Chlorophenylmethyl at N-1 | Increased lipophilicity, potential for halogen bonding | May enhance blood-brain barrier penetration |
| 4-(Aminomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one hydrochloride | 3-Ethoxyphenylmethyl at N-1 | Increased lipophilicity, additional hydrogen bond acceptor | May influence pharmacokinetic properties |
| 4-(Aminomethyl)-1-methyl-2-pyrrolidinone dihydrochloride | Additional HCl molecule | Increased water solubility, potentially different crystalline properties | Enhanced solubility for formulation purposes |
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